An In-Depth Technical Guide to 5-Acylpyrimidine Derivatives: A Framework for Research and Development
An In-Depth Technical Guide to 5-Acylpyrimidine Derivatives: A Framework for Research and Development
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide addresses the chemical class of 5-acylpyrimidine derivatives. The specific compound, 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one (CAS Number: 103686-53-9) , is used as a representative example within this class. However, detailed experimental data and biological characterization for this specific molecule are not extensively available in the public domain. Therefore, this guide provides a comprehensive framework based on established knowledge of related pyrimidine derivatives to inform research and development activities.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] Its inherent drug-like properties and versatile synthetic accessibility have established it as a privileged scaffold in drug discovery.[1][2] Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of an acyl group at the C5 position of the pyrimidine ring, creating 5-acylpyrimidines, offers a key vector for modifying the electronic and steric properties of the molecule, thereby influencing its biological target interactions and pharmacokinetic profile. This guide provides a technical overview of the synthesis, characterization, and potential biological significance of 5-acylpyrimidines, with a focus on providing actionable insights for researchers in the field.
Molecular Profile: 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one
While specific experimental data is limited, the fundamental properties of our representative molecule can be defined.
| Property | Value | Source |
| CAS Number | 103686-53-9 | [3] |
| Molecular Formula | C₉H₁₂N₂O | [3] |
| Molecular Weight | 164.207 g/mol | [3] |
| IUPAC Name | 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one | - |
| Synonyms | 5-pivaloylpyrimidine | - |
Synthesis of 5-Acylpyrimidines: A Strategic Overview
The synthesis of 5-acylpyrimidines can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the pyrimidine ring.
General Synthetic Strategy: Grignard Reaction with a Halogenated Pyrimidine
A common and effective method for the synthesis of pyrimidinyl ketones involves the Grignard reaction.[4] This approach typically utilizes a halogenated pyrimidine, such as 5-bromopyrimidine, which can be reacted with an appropriate Grignard reagent. For the synthesis of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one, the logical Grignard reagent would be tert-butylmagnesium halide.
Caption: General workflow for the synthesis of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one via a Grignard reaction.
Experimental Protocol (General):
Causality: The use of anhydrous solvents (e.g., diethyl ether, THF) is critical as Grignard reagents are highly reactive with protic solvents like water, which would quench the reagent and prevent the desired reaction. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Grignard reagent.
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Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of tert-butyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is typically stirred and may require gentle heating to maintain a steady reflux.
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Grignard Reaction: The prepared tert-butylmagnesium bromide solution is then added dropwise to a solution of 5-bromopyrimidine in anhydrous tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to control the exothermic reaction. The reaction mixture is stirred for a specified period to ensure complete conversion.
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Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-acylpyrimidine.
Physicochemical and Spectroscopic Characterization
Thorough characterization of a novel compound is essential for confirming its identity, purity, and for understanding its physical properties, which are critical for formulation and further development.
Predicted Physicochemical Properties:
| Parameter | Predicted Value | Significance in Drug Development |
| LogP | ~1.5 - 2.5 | Indicates the lipophilicity of the compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. |
| Topological Polar Surface Area (TPSA) | ~40 - 50 Ų | Relates to the compound's ability to permeate cell membranes. |
| Hydrogen Bond Donors | 0 | Influences solubility and binding to biological targets. |
| Hydrogen Bond Acceptors | 3 (2 pyrimidine nitrogens, 1 carbonyl oxygen) | Influences solubility and binding to biological targets. |
| Rotatable Bonds | 2 | Affects conformational flexibility and binding entropy. |
Spectroscopic Analysis (Hypothetical Data):
The following represents the expected spectroscopic data for 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one based on its structure and data from analogous compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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A singlet integrating to 9 protons around δ 1.4 ppm, corresponding to the tert-butyl group.
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A singlet at approximately δ 9.2 ppm for the H2 proton of the pyrimidine ring.
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A singlet at approximately δ 9.0 ppm for the H4 and H6 protons of the pyrimidine ring. The exact chemical shifts would be dependent on the solvent used.[5]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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A signal for the quaternary carbon of the tert-butyl group around δ 45 ppm.
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A signal for the methyl carbons of the tert-butyl group around δ 28 ppm.
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Signals for the pyrimidine ring carbons in the aromatic region (δ 150-160 ppm).
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A signal for the carbonyl carbon around δ 200 ppm.
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FTIR (Fourier-Transform Infrared) Spectroscopy:
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A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the ketone.
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Bands in the 1550-1600 cm⁻¹ region due to C=C and C=N stretching of the pyrimidine ring.
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C-H stretching vibrations for the tert-butyl group around 2960 cm⁻¹.
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MS (Mass Spectrometry):
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The molecular ion peak (M⁺) would be observed at m/z = 164.
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A prominent fragment ion would be expected at m/z = 107, corresponding to the loss of the tert-butyl group ([M-57]⁺).
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A base peak might be observed at m/z = 57, corresponding to the tert-butyl cation ([C(CH₃)₃]⁺).
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Potential Biological Activity and Applications in Drug Development
The 5-acylpyrimidine scaffold is a versatile starting point for the development of new therapeutic agents. The ketone functionality serves as a handle for further chemical modification, allowing for the exploration of a wide chemical space.
Hypothesized Signaling Pathway Involvement:
Given the prevalence of pyrimidine derivatives as kinase inhibitors, a plausible mechanism of action for a 5-acylpyrimidine derivative could involve the inhibition of a protein kinase.[6] The pyrimidine core can act as a hinge-binder in the ATP-binding pocket of many kinases, while the 5-acyl group can be modified to achieve selectivity and potency.
Caption: A hypothetical mechanism of action for a 5-acylpyrimidine derivative as a competitive ATP inhibitor of a protein kinase.
Protocol for a Kinase Inhibition Assay (General):
Trustworthiness: This protocol includes positive and negative controls to validate the assay results. Staurosporine is a well-known broad-spectrum kinase inhibitor, and DMSO serves as the vehicle control.
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Reagents and Materials:
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Recombinant kinase
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Kinase substrate (peptide or protein)
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ATP
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Kinase buffer
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Test compound (5-acylpyrimidine derivative)
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Positive control (e.g., Staurosporine)
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Negative control (e.g., DMSO)
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Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
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384-well plates
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Assay Procedure:
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Prepare a serial dilution of the test compound in DMSO.
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Add the kinase, substrate, and buffer to the wells of a 384-well plate.
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Add the diluted test compound, positive control, or negative control to the appropriate wells.
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Initiate the kinase reaction by adding ATP.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
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Measure the luminescence using a plate reader.
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Data Analysis:
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Calculate the percent inhibition for each concentration of the test compound.
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Plot the percent inhibition versus the logarithm of the compound concentration.
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Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
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Conclusion and Future Directions
While specific data for 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one remains elusive, the broader class of 5-acylpyrimidines holds significant promise for the development of novel therapeutics. The synthetic accessibility and the potential for diverse biological activities make this scaffold an attractive starting point for medicinal chemistry campaigns. Future research should focus on the systematic synthesis and biological evaluation of a library of 5-acylpyrimidine derivatives to elucidate structure-activity relationships and identify lead compounds for further optimization. The framework provided in this guide offers a comprehensive approach to the characterization and development of this important class of molecules.
References
-
Asghar, U., Witkiewicz, A.K., Turner, N.C., & Knudsen, E.S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130–146. Available from: [Link]
-
Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. (2021). ResearchGate. Available from: [Link]
-
2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one. PubChem. Available from: [Link]
-
2,2-Dimethyl-1-propanamine | C5H13N. ATB. Available from: [Link]
-
The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (2025). ResearchGate. Available from: [Link]
-
Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. (2020). PMC. Available from: [Link]
-
2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available from: [Link]
-
FTIR spectrum of (2-thiazolyl)iminopropadienone 28 and ketenimine 29 in... ResearchGate. Available from: [Link]
-
Special Issue “Advances in Drug Discovery and Synthesis”. (2022). MDPI. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. (2021). PMC. Available from: [Link]
- Preparation method of 2-bromo-5-aldehyde pyridine. Google Patents.
-
Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. (2026). RSC Publishing. Available from: [Link]
-
FTIR detection of unstable molecules: Infrared spectrum of 2-azabutadiene. ScienceDirect. Available from: [Link]
-
Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. (2021). MDPI. Available from: [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. OSU Chemistry. Available from: [Link]
-
Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold | Organometallics. ACS Publications. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. EPFL. Available from: [Link]
-
Pyrimidyn Compounds: Dual-Action Small Molecule Pyrimidine-Based Dynamin Inhibitors. (2013). ACS Publications. Available from: [Link]
-
Design, synthesis and evaluation of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors. (2022). PubMed. Available from: [Link]
-
Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. (2019). Oriental Journal of Chemistry. Available from: [Link]
-
Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5- a]pyrimidines as potential anticancer agents. (2018). PubMed. Available from: [Link]
-
mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available from: [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025). ResearchGate. Available from: [Link]
-
2,2-dimethyl-1-(pyrimidin-5-yl)propan-1-one ,103686-53-9. ChemCD. Available from: [Link]
